N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide
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Overview
Description
“N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide” is a complex organic compound that contains a benzofuran moiety, a phenyl group, and a sulfonamide group. Benzofuran is a heterocyclic compound, also known as a benzene-furan hybrid. It consists of a fused five-membered and six-membered ring, with oxygen being one of the five members of the furan ring .
Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed using techniques like 1H-NMR, 13C-NMR, elemental analysis, and IR .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can be quite diverse, depending on the functional groups attached to the benzofuran core .Scientific Research Applications
- Benzofuran derivatives have demonstrated anti-tumor properties in various studies. These compounds exhibit cytotoxic effects on cancer cells, making them potential candidates for cancer therapy . Researchers have investigated their mechanisms of action and explored their potential as novel chemotherapeutic agents.
- Benzofuran compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Their ability to inhibit bacterial growth makes them valuable in the development of new antibiotics . Researchers continue to explore their efficacy against drug-resistant strains.
- Benzofuran derivatives exhibit antioxidant effects by scavenging free radicals and protecting cells from oxidative damage. These properties are relevant in preventing age-related diseases and promoting overall health . Investigating their specific mechanisms and potential clinical applications is an ongoing area of research.
- Some benzofuran compounds have shown anti-viral activity. For instance, a recently discovered macrocyclic benzofuran derivative demonstrated anti-hepatitis C virus (HCV) activity. Researchers are exploring its potential as an effective therapeutic drug for HCV . Understanding the molecular interactions involved is crucial for drug development.
- Due to their biological activities, benzofuran derivatives are considered natural drug lead compounds. Researchers investigate their potential as scaffolds for drug design and optimization. Novel methods for constructing benzofuran rings have been developed, enabling the synthesis of complex derivatives .
- Benzofuran compounds serve as building blocks in synthetic chemistry. Their unique structures make them valuable for designing new molecules. Researchers have achieved total syntheses of natural products containing benzofuran rings, demonstrating their versatility and utility in drug discovery .
Anti-Tumor Activity
Antibacterial Effects
Antioxidant Properties
Anti-Viral Potential
Drug Lead Compounds
Synthetic Chemistry Applications
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This can be effective in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Biochemical Pathways
Benzofuran compounds have been found to have a wide range of biological and pharmacological applications . They are involved in various biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Action Environment
It is known that the unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Future Directions
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-24(22,14-12-16-7-2-1-3-8-16)20-13-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,15,20H,6,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKSVLXEIFRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide |
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